molecular formula C6H7N3O4S B11791600 2-(Methylsulfonyl)-5-nitropyridin-4-amine

2-(Methylsulfonyl)-5-nitropyridin-4-amine

Cat. No.: B11791600
M. Wt: 217.21 g/mol
InChI Key: QXDKXLGZTYCYHY-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-nitropyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methylsulfonyl group and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-nitropyridin-4-amine typically involves the nitration of 2-(Methylsulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids and palladium catalysts.

Major Products Formed

    Reduction: 2-(Methylsulfonyl)-5-aminopyridin-4-amine.

    Substitution: Various substituted pyridine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(Methylsulfonyl)-5-nitropyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)pyridine: Lacks the nitro group and has different reactivity and applications.

    5-Nitropyridin-4-amine: Lacks the methylsulfonyl group and has different chemical properties.

    2-(Methylsulfonyl)-5-aminopyridin-4-amine: The reduced form of 2-(Methylsulfonyl)-5-nitropyridin-4-amine.

Uniqueness

This compound is unique due to the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

2-methylsulfonyl-5-nitropyridin-4-amine

InChI

InChI=1S/C6H7N3O4S/c1-14(12,13)6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8)

InChI Key

QXDKXLGZTYCYHY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-]

Origin of Product

United States

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